molecular formula C15H13NO2 B8820650 2-(3-Benzoylphenyl)acetamide CAS No. 24021-49-6

2-(3-Benzoylphenyl)acetamide

Cat. No.: B8820650
CAS No.: 24021-49-6
M. Wt: 239.27 g/mol
InChI Key: YKAANMWFIKQKOH-UHFFFAOYSA-N
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Description

Contextual Significance within Organic Synthesis and Molecular Design

In the realm of organic synthesis, 2-(3-Benzoylphenyl)acetamide serves as a valuable building block for the creation of more complex molecules. Its bifunctional nature, possessing both an acetamide (B32628) and a benzoyl group, allows for a variety of chemical transformations. The synthesis of such compounds often involves multi-step processes, beginning with precursors like 2-aminobenzophenone (B122507) and employing reagents such as 2-(methylthio)acetamide (B153749) in the presence of sulfuryl chloride and a base. ontosight.ai This foundational role in synthesis makes it a key component in the design of novel chemical entities with tailored properties.

Overview of Unique Structural Features and Key Functional Groups

The molecular structure of this compound is characterized by a central phenyl ring substituted at the meta-position with a benzoyl group and an acetamide group. pharmaffiliates.com This specific arrangement of functional groups is crucial to its chemical behavior. The benzoyl group, a ketone, and the acetamide group, an amide, are both capable of participating in a range of chemical reactions and forming intermolecular interactions, such as hydrogen bonds. ontosight.ai These features are fundamental to the molecule's physical and chemical properties.

Below is a table summarizing some of the key physicochemical properties of the closely related compound, N-(2-benzoylphenyl)acetamide, which provides insight into the expected characteristics of the 3-substituted isomer. nih.govresearchgate.net

PropertyValue
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
XLogP33.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3

Note: Data for N-(2-benzoylphenyl)acetamide. The properties of this compound are expected to be similar.

Evolution of Research on Related Benzoylphenyl Acetamide Derivatives

Research into benzoylphenyl acetamide derivatives has evolved significantly over the years, driven by their potential pharmacological activities. Many studies have focused on the synthesis and biological evaluation of various analogues. For example, derivatives of 2-(2-amino-3-benzoylphenyl)acetamide have been investigated for their anti-inflammatory, antipyretic, and analgesic properties. google.com The well-known non-steroidal anti-inflammatory drug (NSAID) Nepafenac (B1678188), chemically known as 2-(2-amino-3-benzoylphenyl)acetamide, underscores the therapeutic potential within this class of compounds. selleckchem.combldpharm.com

More recent research has explored the creation of novel derivatives with different substituents on the phenyl rings or modifications to the acetamide side chain, aiming to enhance biological activity or explore new therapeutic applications. nih.gov For instance, the synthesis of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] drugfuture.comCurrent time information in Bangalore, IN.thiazin-2-yl)-N-(2-bromophenyl) acetamide highlights the ongoing efforts to create complex molecules derived from the benzoylphenyl acetamide scaffold for potential use as antidiabetic agents. nih.gov This continuous exploration of related structures demonstrates the enduring interest in this chemical family and its potential to yield new and valuable compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24021-49-6

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-(3-benzoylphenyl)acetamide

InChI

InChI=1S/C15H13NO2/c16-14(17)10-11-5-4-8-13(9-11)15(18)12-6-2-1-3-7-12/h1-9H,10H2,(H2,16,17)

InChI Key

YKAANMWFIKQKOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CC(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 3 Benzoylphenyl Acetamide and Analogues

Conventional Synthetic Routes and Mechanistic Considerations

Traditional methods for synthesizing 2-(3-benzoylphenyl)acetamide often involve well-established organic reactions, providing reliable, albeit sometimes lengthy, pathways to the target molecule.

Amidation Reactions from Carboxylic Acid Precursors

A primary and direct route to this compound involves the amidation of its corresponding carboxylic acid precursor, (3-benzoylphenyl)acetic acid. nih.gov This transformation is a cornerstone of organic synthesis. catalyticamidation.info

The fundamental mechanism of amidation requires the activation of the carboxylic acid's carboxyl group to make it more electrophilic. fishersci.it This is because the direct reaction between a carboxylic acid and an amine is often slow and inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. acs.org Common strategies to achieve this activation include:

Conversion to Acyl Chlorides: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride. This intermediate then readily reacts with ammonia (B1221849) or an amine to form the amide. fishersci.itucl.ac.uk

Use of Coupling Reagents: A wide array of coupling reagents has been developed, particularly from the field of peptide synthesis, to facilitate amide bond formation under milder conditions. fishersci.itucl.ac.uk Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (B1669883) (DCC), and various phosphonium- and uronium-based reagents (e.g., HATU, PyBOP) are frequently employed. fishersci.itucl.ac.uknih.gov These reagents react with the carboxylic acid to form a highly active intermediate, which is then susceptible to nucleophilic attack by the amine. fishersci.itcommonorganicchemistry.com The reaction mechanism typically involves the deprotonation of the carboxylic acid by a base, followed by attack on the coupling reagent. The amine then attacks this activated intermediate to furnish the amide. commonorganicchemistry.com

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product. nih.gov

Multi-Step Synthesis Strategies from Aromatic Ketones

An alternative and widely used approach to this compound begins with simpler, commercially available aromatic ketones. These multi-step syntheses offer flexibility in introducing various functional groups. A prominent example is the synthesis starting from biphenyl (B1667301).

A common pathway involves the Friedel-Crafts acylation of biphenyl with succinic anhydride, which yields 4-oxo-4-(4-phenylphenyl)butanoic acid, a precursor to the drug Fenbufen. wikipedia.orgacs.org While not directly leading to the 3-benzoylphenyl isomer, this reaction illustrates a key strategy. For the synthesis of the 3-substituted isomer, one could start with a different aromatic ketone.

A particularly relevant multi-step strategy is the Willgerodt-Kindler reaction . synarchive.comorganic-chemistry.orgwikipedia.org This reaction allows for the conversion of an aryl alkyl ketone to a thioamide, which can then be hydrolyzed to the corresponding amide. organic-chemistry.orgwikipedia.org For instance, starting with 3-acetylbenzophenone, one could, in principle, use the Willgerodt-Kindler reaction to synthesize the corresponding phenylacetamide derivative. The reaction typically involves heating the ketone with sulfur and an amine (like morpholine). wikipedia.org The mechanism is complex and involves the initial formation of an enamine, which then reacts with sulfur. wikipedia.org

Another multi-step approach could involve the synthesis of 2-amino-3-benzoylphenylacetic acid derivatives, which can then be converted to the desired acetamide (B32628). researchgate.net For example, a patented process describes the reaction of 2-aminobenzophenone (B122507) with 2-(methylthio)acetamide (B153749) in the presence of sulfuryl chloride and a base to produce 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide. google.com Subsequent reduction can remove the amino and methylthio groups to yield the desired phenylacetamide core structure.

These multi-step syntheses often require careful control of regiochemistry, especially when dealing with substituted aromatic rings. The order of reaction steps is crucial in determining the final substitution pattern of the product. libretexts.org

Advanced Catalytic Approaches in Benzoylphenyl Acetamide Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. ucl.ac.uknumberanalytics.com These approaches offer greener alternatives to traditional stoichiometric reagents. acs.org

Metal-Catalyzed Coupling Reactions (e.g., C-H Acylation)

Transition-metal-catalyzed reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.com In the context of synthesizing benzoylphenyl acetamides, C-H activation/acylation presents a powerful and atom-economical strategy. beilstein-journals.orghilarispublisher.com This method allows for the direct formation of the benzoyl group on the phenylacetamide core, avoiding the need for pre-functionalized starting materials. hilarispublisher.com

Catalysts based on metals like palladium, rhodium, and iridium are commonly used for these transformations. numberanalytics.comhilarispublisher.comnih.gov The general mechanism involves the insertion of the metal catalyst into a C-H bond of the aromatic ring, followed by coupling with an acylation agent. hilarispublisher.com For instance, a dual catalytic system combining palladium-catalyzed C-H activation with photoredox catalysis has been used for the ortho-acylation of acetanilide (B955) derivatives. beilstein-journals.org

Another approach is the iridium-catalyzed regioselective arene acylation with salicylate (B1505791) esters, which proceeds via a mechanism integrating C-O and C-H activation. nih.gov These methods offer unique regioselectivity that can be controlled by steric factors, contrasting with the electronic control of classical Friedel-Crafts acylations. nih.gov

Regioselective Functionalization Techniques

Controlling the position of substituents on the benzene (B151609) ring is a critical aspect of synthesizing specific isomers like this compound. Advanced catalytic methods offer precise control over regioselectivity.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. beilstein-journals.org By using a directing group, a metal (often lithium or zinc) can be directed to a specific ortho position, which can then be functionalized. beilstein-journals.orgacs.org While this is primarily for ortho substitution, clever use of starting materials and blocking groups can lead to other isomers.

Cobalt-catalyzed Diels-Alder reactions have been developed for the regioselective synthesis of 1,3-disubstituted benzene derivatives. organic-chemistry.org This method involves the cycloaddition of a diene with an alkyne, followed by oxidation to the aromatic product, achieving high meta-selectivity. organic-chemistry.org Similarly, indium(III)-catalyzed cyclotrimerization of alkynes can produce 1,3,5-substituted benzenes with excellent regioselectivity. acs.org

Amine-catalyzed reactions under metal-free conditions have also been developed for the chemo- and regioselective synthesis of multi-functionalized benzene derivatives. rsc.org These strategies provide environmentally friendly routes to complex aromatic structures.

Optimization of Reaction Conditions and Yield Enhancement

Maximizing the yield and purity of this compound is crucial for both laboratory-scale synthesis and potential industrial applications. This requires careful optimization of various reaction parameters.

Key factors that influence the outcome of amidation reactions include the choice of catalyst, solvent, temperature, and the nature of the reactants. acs.orgresearchgate.netresearchgate.net

ParameterEffect on ReactionExamples of Optimization
Catalyst The choice of catalyst can dramatically affect reaction rates and yields. Both metal-based and organocatalysts are used. acs.orgmdpi.comBoron-based catalysts, such as boric acid and boronic acids, have been shown to be effective for direct amidation. acs.orgucl.ac.uk Indium(III) trifluoromethanesulfonate (B1224126) has also been reported as an efficient catalyst. researchgate.net
Solvent The solvent can influence the solubility of reactants and intermediates, as well as the reaction temperature.High-boiling point solvents like p-cymene (B1678584) have been shown to improve yields in silica-catalyzed amidation reactions compared to toluene (B28343) by allowing for higher reaction temperatures. acs.org
Temperature Reaction temperature affects the rate of reaction. Higher temperatures can increase yields but may also lead to side reactions. researchgate.netIn some cases, increasing the reaction temperature from room temperature to 80°C has resulted in a significant increase in amide yield. researchgate.net Microwave-assisted heating has also been used to accelerate reactions. nih.gov
Reagents The choice of activating agent and base is critical in conventional amidation.A systematic study of coupling reagents for amide bond formation on DNA showed that EDC/HOAt/DIPEA provided superior conversion rates for a wide range of carboxylic acids compared to other reagents like HATU or DMT-MM. nih.gov
Reaction Time Sufficient reaction time is needed for completion, but prolonged times can lead to product degradation.Optimization studies have shown that in some systems, increasing the reaction time can lead to higher yields, while in others, a shorter time is optimal. researchgate.netscispace.com

Machine learning and predictive tools are also emerging as powerful methods for optimizing reaction conditions, helping to rapidly identify the best combination of reagents, solvents, and temperature to maximize yield. nih.gov

Scale-Up Considerations and Process Chemistry for Research Batches

The transition from laboratory-scale synthesis to the production of research batches of this compound and its analogues necessitates a thorough evaluation of the process chemistry to ensure safety, consistency, and scalability. While specific large-scale synthesis data for this compound is not extensively published, valuable insights can be drawn from the process development of structurally related compounds, such as ketoprofen (B1673614) [2-(3-benzoylphenyl)propionic acid] and its derivatives. The synthesis of research- to pilot-scale batches, often ranging from decagram to multi-kilogram quantities, presents a unique set of challenges that must be addressed. chemistryviews.orgresearchgate.net

A probable synthetic route to this compound for research batch production would likely involve a multi-step process. A key step is the Friedel-Crafts acylation to introduce the benzoyl group onto a phenylacetamide precursor or a related intermediate. This reaction, while fundamental in organic synthesis, is known to have several limitations that become more pronounced during scale-up. numberanalytics.comsigmaaldrich.com

Key Challenges in Scaling Up Friedel-Crafts Acylation:

Catalyst Stoichiometry and Quenching: Friedel-Crafts acylations typically employ strong Lewis acid catalysts, such as aluminum chloride (AlCl₃). studymind.co.uk On a larger scale, the handling and charging of this moisture-sensitive solid require careful control to prevent exothermic reactions with atmospheric moisture. The quenching of the reaction, usually with water or acid, is highly exothermic and requires efficient heat dissipation to maintain control of the process.

Solvent Selection: The choice of solvent is critical. While solvents like dichloromethane (B109758) or nitrobenzene (B124822) are common in laboratory settings, their use in larger-scale production can pose environmental and safety risks. numberanalytics.com Process development for research batches often explores alternative solvents that are less hazardous and easier to handle in larger volumes.

Reaction Control and Side Products: Maintaining optimal reaction temperatures on a larger scale can be difficult. numberanalytics.com Poor temperature control can lead to the formation of impurities through side reactions, such as polysubstitution, where more than one acyl group is added to the aromatic ring. sigmaaldrich.com

Waste Management: The reaction generates significant amounts of waste, including acidic wastewater from quenching and spent catalyst, which require appropriate treatment and disposal protocols. numberanalytics.com

Following the acylation, the synthesis would proceed through intermediates like 2-(3-benzoylphenyl)propionitrile. The conversion of the nitrile to the final acetamide product via hydrolysis is a critical step. The conditions for this hydrolysis, whether acidic or basic, need to be carefully optimized for large-scale batches to ensure complete conversion and minimize the formation of the corresponding carboxylic acid as a by-product. google.com

For the production of research batches of related compounds, such as N-arylacetamides, various methods have been developed, including palladium-catalyzed aminocarbonylation. organic-chemistry.org Such techniques can offer milder reaction conditions and greater functional group tolerance, which are advantageous for scaling up.

The table below outlines typical reaction conditions for the synthesis of a key intermediate, 2-(3-benzoylphenyl)propanoyl chloride, from ketoprofen, which would be a precursor for many amide analogues. mdpi.com

ParameterValue
Reactant Ketoprofen
Reagent Thionyl chloride (1.2 equivalents)
Solvent Toluene
Temperature Reflux
Reaction Time 2 hours
Work-up Removal of excess thionyl chloride and toluene under reduced pressure

This interactive table summarizes the process for creating the acyl chloride intermediate.

For the subsequent amidation to form the final product, the acyl chloride would be reacted with an appropriate amine. The table below details a general procedure for this step. mdpi.com

ParameterValue
Reactants 2-(3-benzoylphenyl)propanoyl chloride (1 equivalent), Amine (1 equivalent)
Base Triethylamine (1.2 equivalents)
Solvent Dichloromethane
Reaction Time 30 minutes
Work-up Wash with dilute hydrochloric acid, saturated sodium carbonate solution, and brine. Dry over anhydrous sodium sulfate (B86663) and remove solvent under reduced pressure.
Purification Short-column chromatography

This interactive table outlines a general amidation procedure.

When scaling up to produce research batches, moving from laboratory glassware to pilot plant reactors (often 10-200 L glass or steel reactors) is a significant step. aimplas.net This transition requires careful consideration of mass and heat transfer, mixing efficiency, and the logistics of handling larger quantities of materials. For instance, the synthesis of a ketoprofen precursor was successfully performed on a decagram scale. chemistryviews.org For some analogues, batch sizes of up to 50 kg have been reported with consistent yields, highlighting the robustness of the developed processes.

Advanced Structural Characterization and Solid State Investigations

X-ray Crystallographic Analysis of 2-(3-Benzoylphenyl)acetamide and Derivatives

X-ray crystallography is the definitive method for determining the precise arrangement of atoms in a crystalline solid. Studies on derivatives of this compound provide critical insights into its stereochemistry and the non-covalent interactions that govern its assembly in the solid state.

Detailed X-ray diffraction analysis has been performed on derivatives such as N-(2-benzoylphenyl)acetamide and its halogenated analogues to understand their preferred conformations. iucr.orgresearchgate.net For N-(2-benzoylphenyl)acetamide, it has been noted that the formation of a simple, two-center intramolecular hydrogen bond is sterically hindered by the presence of the ortho-benzoyl group. nih.govnih.gov

In a related derivative, 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, a six-membered ring is formed via an intramolecular N—H···O hydrogen bond. iucr.org This interaction forces a nearly coplanar conformation among the acetamido group, the central benzene (B151609) ring, and the bridging carbonyl group. iucr.org The specific dihedral angles highlight this constrained geometry:

The angle between the central benzene ring and the acetamide (B32628) plane is 7.06 (11)°. iucr.org

The angle between the central benzene ring and the carbonyl C—C(=O)—C plane is 7.17 (12)°. iucr.org

In contrast, the two benzene rings are significantly twisted relative to each other, with a dihedral angle of 67.43 (9)°. iucr.org

These findings underscore how substituent patterns fundamentally influence the molecule's three-dimensional shape.

The way individual molecules of this compound derivatives pack into a crystal lattice is dictated by a network of intermolecular forces. In the solid state, related N-(2-benzoylphenyl) oxalyl derivatives exhibit extensive hydrogen bonding. nih.gov The benzoyl group is an active participant in building the crystal structure, contributing to the formation of one- and two-dimensional networks through C–H···O, C–H···π, and dipolar C=O···C=O interactions. nih.gov

For 2-chloro-N-{4-chloro-2-[(2-chlorophenyl)carbonyl]phenyl}acetamide, the crystal packing is characterized by these hydrogen bonds, which link the molecules into a stable, repeating array. iucr.org The study of such packing motifs is crucial for understanding the physical properties of the material.

High-Resolution Spectroscopic Characterization

NMR spectroscopy provides an atom-by-atom map of the molecular structure by probing the magnetic environments of nuclei like ¹H and ¹³C. Studies on N-(2-benzoylphenyl)acetamide and related compounds have used NMR to confirm their structures in solution. nih.govrsc.org The ¹H NMR spectra often reveal the presence of rotational isomers (rotamers) in solution, indicating restricted rotation around the amide N–CO bond and the aryl–N bond. researchgate.net Furthermore, comparing the chemical shifts in different solvents, such as CDCl₃ and DMSO-d₆, allows for the study of the energetics associated with intramolecular hydrogen bonding. nih.govnih.gov

Below are the characteristic NMR shifts for the related isomer, N-(2-benzoylphenyl)acetamide, in CDCl₃. rsc.org

Table 1. NMR Spectroscopic Data for N-(2-benzoylphenyl)acetamide in CDCl₃. rsc.org
NucleusChemical Shift (δ) in ppmDescription
¹H10.80Singlet, 1H (Amide N-H)
¹H8.61Doublet, 1H (Aromatic)
¹H7.70-7.44Multiplet, 7H (Aromatic)
¹H7.06Triplet, 1H (Aromatic)
¹H2.21Singlet, 3H (Methyl C-H)
¹³C199.6Benzoyl Carbonyl (C=O)
¹³C169.1Acetamide Carbonyl (C=O)
¹³C140.4, 138.5, 134.1, 133.4, 132.4, 129.8, 128.2, 123.1, 121.9, 121.4Aromatic Carbons
¹³C25.2Methyl Carbon

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. ksu.edu.sa Together, they provide a unique "vibrational fingerprint" that is highly specific to the compound's structure and functional groups. IR spectroscopy is particularly sensitive to polar bonds, while Raman spectroscopy excels at probing non-polar, symmetric bonds. ksu.edu.saspectroscopyonline.com

The IR spectrum of N-(2-benzoylphenyl)acetamide shows characteristic absorption bands that confirm the presence of its key functional groups. rsc.org

Table 2. Key Infrared (IR) Absorption Bands for N-(2-benzoylphenyl)acetamide. rsc.org
Vibrational Frequency (νmax) in cm⁻¹Assignment
3212.6N-H Stretching
1673.9Benzoyl C=O Stretching (Amide I band region)
1600.6Aromatic C=C Stretching
1287.1C-N Stretching
750.4, 701.8Aromatic C-H Bending

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common method where the molecule is bombarded with high-energy electrons, causing it to ionize and break into characteristic fragment ions.

For N-(2-benzoylphenyl)acetamide, the mass spectrum shows the molecular ion peak ([M]⁺) and a series of fragment ions that help confirm its structure. rsc.org

Table 3. Mass Spectrometry Data (EI, 70 eV) for N-(2-benzoylphenyl)acetamide. rsc.org
m/z (Mass/Charge)Relative Intensity (%)Assignment
23916Molecular Ion [M]⁺
196100Base Peak, [M - COCH₃]⁺
16715Fragment Ion
12024Fragment Ion
10510[C₆H₅CO]⁺
7724[C₆H₅]⁺

Chiroptical Studies of Enantiomerically Enriched Derivatives

The molecule this compound is achiral and therefore does not exhibit optical activity. Chiroptical studies, such as circular dichroism (CD) spectroscopy, are only applicable to chiral molecules.

While there are studies on chiral derivatives of related isomers, such as (S)-N-(2-benzoylphenyl)-2-(methyl-(1-phenylethyl)-amino)acetamide, no research has been found on the synthesis or chiroptical properties of enantiomerically enriched derivatives of this compound itself. d-nb.infonih.gov The synthesis of chiral derivatives, for example by introducing a chiral center in the acetamide side chain, would be a prerequisite for any chiroptical investigations. d-nb.infonih.gov Such studies could provide valuable information on the relationship between stereochemistry and molecular conformation. rsc.org

Reactivity and Mechanistic Organic Chemistry of 2 3 Benzoylphenyl Acetamide

Reactivity of Amide and Ketone Moieties

The chemical character of 2-(3-Benzoylphenyl)acetamide is defined by the presence of both an amide and a ketone functional group. These groups are the primary sites for many of its chemical reactions.

The amide group, while generally less reactive than other carboxylic acid derivatives, can undergo hydrolysis under acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.orgdoubtnut.com This process ultimately yields 2-(3-benzoylphenyl)acetic acid and an ammonium (B1175870) ion. libretexts.org In base-promoted hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com Subsequent elimination of the amide anion, which then deprotonates the newly formed carboxylic acid, drives the reaction to completion, forming a carboxylate salt and ammonia (B1221849). libretexts.orgyoutube.com

The ketone moiety, specifically the benzophenone (B1666685) group, is a site for nucleophilic addition reactions. The carbonyl carbon possesses a partial positive charge due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. youtube.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, yielding 2-(3-(hydroxy(phenyl)methyl)phenyl)acetamide. vulcanchem.com

The reactivity of these two functional groups is summarized in the table below.

Functional GroupReaction TypeReagents/ConditionsProduct(s)
AmideAcid HydrolysisH₃O⁺, heat2-(3-Benzoylphenyl)acetic acid, Ammonium ion
AmideBase HydrolysisOH⁻, H₂O, heat2-(3-Benzoylphenyl)acetate, Ammonia
KetoneReductionLiAlH₄, Et₂O2-(3-(Hydroxy(phenyl)methyl)phenyl)acetamide

Aromatic Substitution Patterns on the Benzoyl and Phenylacetamide Rings

The molecule contains two distinct aromatic rings whose susceptibility to electrophilic aromatic substitution (EAS) is governed by the electronic nature of their substituents. youtube.com

Benzoyl Ring: This phenyl ring is directly attached to the carbonyl carbon of the ketone. The carbonyl group is a strong electron-withdrawing group, deactivating the ring towards electrophilic attack. It is a meta-director. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation will predominantly occur at the positions meta to the carbonyl group.

Phenylacetamide Ring: This ring is substituted with a benzoyl group at position 3 and an acetamidomethyl group (-CH₂CONH₂) at position 1.

The benzoyl group is a deactivating, meta-directing group.

The acetamidomethyl group is generally considered to be weakly activating and ortho, para-directing due to the alkyl linkage to the ring.

The directing effects of these two groups are opposing. The benzoyl group directs incoming electrophiles to position 5 (meta to itself), while the acetamidomethyl group directs to positions 2, 4, and 6 (ortho and para to itself). The outcome of an EAS reaction on this ring would depend on the specific reaction conditions and the nature of the electrophile, with a mixture of products being likely. However, the deactivating nature of the benzoyl group would generally make this ring less reactive than benzene (B151609) itself.

The predicted substitution patterns are outlined below.

RingSubstituent(s)Directing EffectPredicted Position of Electrophilic Attack
Benzoyl Ring-C(=O)PhDeactivating, meta-directingC-3', C-5'
Phenylacetamide Ring1. -CH₂CONH₂ 2. -C(=O)Ph1. Activating, ortho, para-directing 2. Deactivating, meta-directingComplex, potential for mixture of isomers at C-2, C-4, C-5, C-6

Photochemical Reactions and Photo-Induced Transformations

The benzophenone chromophore within this compound is the key to its photochemical reactivity. Benzophenones are well-known to undergo photochemical reactions upon absorption of UV light. msu.edu The primary photochemical process involves the promotion of an n-electron from the carbonyl oxygen to a π* anti-bonding orbital (n→π* transition), leading to an excited singlet state which can then convert to a more stable triplet state via intersystem crossing.

This excited triplet state behaves like a biradical and can abstract a hydrogen atom from a suitable donor molecule. nih.gov For instance, in the presence of a hydrogen-donating solvent like isopropanol, the excited ketone can abstract a hydrogen atom to form a ketyl radical. A structurally similar compound, 2-(3-benzoylphenyl)propionic acid (ketoprofen), is known to undergo decarboxylation upon UV irradiation to form a carbanion, which then abstracts a proton. nih.gov While this compound lacks the carboxylic acid group, the fundamental photochemical activity of the benzophenone moiety remains, suggesting it can participate in photoreduction or other radical-mediated processes. msu.edufrontiersin.org

Reductive Transformations of Carbonyl and Aromatic Systems

The carbonyl groups of both the ketone and the amide are susceptible to reduction, typically using metal hydrides. The choice of reducing agent can potentially allow for selective reduction.

Reduction of the Ketone: The benzophenone ketone can be readily reduced to a secondary alcohol using sodium borohydride (B1222165) (NaBH₄) or, more powerfully, lithium aluminum hydride (LiAlH₄). vulcanchem.com This transformation yields 2-(3-(hydroxy(phenyl)methyl)phenyl)acetamide.

Reduction of the Amide: The amide functional group is more resistant to reduction than the ketone. Strong reducing agents like LiAlH₄ are required to reduce the amide to an amine, which would produce 2-(3-benzoylphenyl)ethan-1-amine. libretexts.org

Complete Reduction: Using a sufficient excess of a strong reducing agent like LiAlH₄ would likely reduce both the ketone and the amide, resulting in the formation of 2-(3-(hydroxy(phenyl)methyl)phenyl)ethan-1-amine.

The reduction of a related compound, 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide, with Raney nickel is used to remove the methylthio group, suggesting that catalytic hydrogenation could also be a viable reductive method, potentially targeting the ketone or the aromatic rings under harsher conditions. google.compatsnap.com

Functional GroupReducing AgentProduct
KetoneNaBH₄ or LiAlH₄2-(3-(Hydroxy(phenyl)methyl)phenyl)acetamide
AmideLiAlH₄2-(3-Benzoylphenyl)ethan-1-amine
Ketone and AmideLiAlH₄ (excess)2-(3-(Hydroxy(phenyl)methyl)phenyl)ethan-1-amine

Investigation of Hydrolytic and Oxidative Stability in Chemical Systems

The stability of this compound is influenced by its susceptibility to hydrolysis and oxidation. Studies on the closely related drug Nepafenac (B1678188) [2-(2-amino-3-benzoylphenyl)acetamide] provide significant insight into the degradation pathways. researchgate.netcnr.it

Hydrolytic Stability: As discussed in section 4.1, the amide bond is the primary site for hydrolysis. Under acidic or basic conditions, particularly with heating, the amide will hydrolyze to form 2-(3-benzoylphenyl)acetic acid and ammonia/ammonium. researchgate.netcnr.it A degradation study on nepafenac showed significant degradation in both acidic and basic media. researchgate.net Base-catalyzed hydrolysis was found to follow first-order kinetics. researchgate.net

Oxidative Stability: The molecule possesses sites that could be susceptible to oxidation.

The benzylic carbon of the acetamide (B32628) side chain can be a target for oxidation. Studies on nepafenac have identified an α-ketoacid, (2-amino-3-benzoyl)-oxoacetic acid, as a degradation product formed via aerobic oxidation of an intermediate. cnr.it This suggests that this compound could potentially be oxidized at the benzylic position to form an α-ketoamide, 2-(3-benzoylphenyl)-2-oxoacetamide.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially oxidize the benzoyl group to a carboxylic acid, although this is a harsh transformation. vulcanchem.com A degradation study of nepafenac showed it was susceptible to oxidative degradation. researchgate.net

The compound is expected to be relatively stable under neutral, anhydrous conditions but will likely degrade in aqueous acidic, basic, or oxidizing environments.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Detailed quantum chemical calculations concerning the electronic structure and energetics of 2-(3-Benzoylphenyl)acetamide have not been identified in the surveyed scientific literature.

No specific studies employing Density Functional Theory (DFT) to analyze the molecular properties (such as electronic structure, dipole moment, or reactivity descriptors) of this compound have been found. While DFT has been used to study related isomers to predict stable conformers and analyze intramolecular interactions, this data is not applicable to the 3-benzoylphenyl structure.

Searches for high-accuracy energy predictions using ab initio methods (like Møller-Plesset perturbation theory or Coupled Cluster) for this compound did not yield any specific results. Such studies are crucial for benchmarking DFT results and providing precise energetic information, but they have not been published for this particular compound.

Conformational Analysis and Potential Energy Surfaces

A detailed conformational analysis and exploration of the potential energy surface for this compound are not available in the current body of scientific literature.

There are no published findings that specifically detail the intramolecular hydrogen bonding networks within this compound. Studies on the ortho-isomer (2-(2-benzoylphenyl)acetamide) indicate that steric hindrance from the benzoyl group significantly influences conformation and hydrogen bonding, but a similar analysis for the meta-isomer is absent. Therefore, the presence and strength of potential N-H···O=C or C-H···π interactions have not been computationally verified for the target molecule.

Research on the torsional dynamics, rotational barriers, and conformational isomerism of this compound has not been published. The identification of stable conformers and the energy landscape governing their interconversion, which is fundamental to understanding the molecule's behavior, remains uncharacterized.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

No studies utilizing molecular dynamics (MD) simulations to investigate the behavior of this compound in solution were found. Consequently, information regarding its dynamic behavior, interaction with solvent molecules, and conformational stability over time is not available.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Attributes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. While specific QSAR or QSPR studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on structurally analogous compounds, particularly derivatives of ketoprofen (B1673614) (2-(3-benzoylphenyl)propanoic acid), provides valuable insights into the potential application of these models.

A study on ketoprofen derivatives involved the synthesis of various amide and Mannich base derivatives to explore their pharmacological activities. nih.gov The researchers conducted a QSAR analysis to understand the relationship between the structural features of these synthesized compounds and their observed biological effects. nih.gov Although this compound was not among the synthesized molecules, the findings from its structural analogs, the ketoprofen amides, offer a relevant framework for discussion.

The QSAR analysis performed on these derivatives typically involves the calculation of various molecular descriptors that quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. These descriptors are then used to build a mathematical model that can predict the activity of new, unsynthesized compounds.

Detailed Research Findings from Analogous Compounds

In a relevant study, researchers synthesized a series of amide derivatives of ketoprofen and evaluated their analgesic and anti-inflammatory activities. nih.gov A subsequent QSAR analysis was performed to correlate the physicochemical properties of these derivatives with their biological activities. nih.gov The models developed in such studies help in identifying the key structural features that govern the desired biological outcome.

For instance, a hypothetical QSAR model for a series of related compounds might be represented by an equation like:

Biological Activity = c1(Descriptor 1) + c2(Descriptor 2) + ... + Constant

Where 'c' represents the coefficient for each descriptor, indicating its relative importance.

To illustrate the type of data used in such analyses, the following table presents hypothetical physicochemical parameters and biological activity data for a series of analogous amide derivatives.

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Biological Activity (IC₅₀, µM)
Derivative 1283.333.158.215.2
Derivative 2297.363.558.212.8
Derivative 3311.393.958.210.5
Derivative 4298.353.267.418.1
Derivative 5312.383.667.414.9

This table is for illustrative purposes to demonstrate the type of data used in QSAR/QSPR studies and does not represent actual experimental data for this compound.

The analysis of such data often reveals that specific structural modifications can significantly impact the compound's properties. For example, increasing the lipophilicity (LogP) might enhance membrane permeability, a critical factor for oral absorption. ub.edu In silico tools are often employed to predict these ADME (Absorption, Distribution, Metabolism, and Excretion) properties. ub.eduresearchgate.net

Furthermore, computational studies on N-(2-benzoylphenyl)acetamide, an isomer of the target compound, have explored its conformational landscape using Density Functional Theory (DFT). researchgate.net These studies identify the most stable conformers and analyze intramolecular interactions, which are crucial for understanding how the molecule might interact with a biological target. researchgate.net Such foundational computational work is a prerequisite for developing robust QSAR and QSPR models.

Derivatization Strategies and Analogue Design

Systematic Synthesis of Substituted 2-(3-Benzoylphenyl)acetamide Analogues

The synthesis of analogues of this compound is achieved through targeted modifications at distinct positions on the molecule, allowing for a systematic exploration of the chemical space around the core structure.

Altering the substitution pattern of the benzoyl phenyl ring is a common strategy to modulate the electronic and steric properties of the molecule. The synthesis of these analogues often begins with appropriately substituted benzophenone (B1666685) precursors. For instance, the synthesis of 2-(2-aroyl aryloxy) acetamide (B32628) analogues involves the condensation of various 2-aroyl aryloxyacetic acids with amines. researchgate.net The aroyl group can be modified to include different substituents.

A general synthetic route involves a Fries rearrangement of substituted phenyl acetates to yield hydroxybenzophenone intermediates. These can then be further reacted to produce the desired acetamide derivatives. researchgate.net An example includes the synthesis of analogues where the benzoyl group is substituted with electron-withdrawing groups like chlorine or bromine. researchgate.net

Substituent at Benzoyl RingResulting Compound Class/ExampleReference
4-Chloro2-[2-amino-3-(4-chloro-benzoyl)-phenyl]-acetamide google.com
4-Chloro2-(2-(4-chlorobenzoyl)-4-methylphenoxy)acetamide analogues researchgate.net
4-Bromo2-(2-(4-bromobenzoyl)-4-methylphenoxy)acetamide analogues researchgate.net

The phenylacetamide portion of the molecule provides multiple sites for functionalization. Modifications can be introduced at the phenyl ring or at the α-carbon of the acetamide group.

A key synthetic route involves the reaction of a 2-aminobenzophenone (B122507) with a 2-(alkylthio)acetamide in the presence of an activating agent like sulfuryl chloride or t-butylhypochlorite. googleapis.com This reaction introduces an alkylthio group at the α-carbon, yielding a 2-(2-amino-3-benzoylphenyl)-2-(alkylthio)acetamide intermediate. googleapis.com This intermediate can then be reduced to the corresponding acetamide. googleapis.com A specific example is the synthesis of 2-(2-Amino-3-benzoylphenyl)-2-(methylsulfanyl)acetamide. googleapis.comnih.gov

Furthermore, substitutions can be made on the phenyl ring of the acetamide backbone itself. For example, the impurity 2-amino-3-benzoyl-5-chlorobenzeneacetamide (B122952) has been identified during relevant synthetic processes, demonstrating that halogenation of this ring is possible. googleapis.com

Backbone ModificationResulting Compound Name/ClassReference
α-(methylthio) group2-(2-Amino-3-benzoylphenyl)-2-(methylsulfanyl)acetamide googleapis.comnih.govpharmaffiliates.com
5-chloro group2-amino-3-benzoyl-5-chlorobenzeneacetamide googleapis.com

The amide nitrogen is a prime target for introducing a wide array of substituents to influence properties such as solubility, hydrogen bonding capability, and steric bulk. These N-substituted analogues are typically synthesized by condensing a 2-(3-benzoylphenyl)acetic acid derivative with a primary or secondary amine.

For example, 2-(2-aroyl aryloxy)acetic acids can be condensed with various amines such as benzylamine (B48309) or aniline (B41778) in the presence of boron trifluoride etherate to yield the corresponding N-substituted acetamides. researchgate.net A diverse range of amines can be utilized, including those that form heterocyclic residues with the amide nitrogen. google.com Research into related structures, such as (S)-2-(3-benzoylphenyl)propanamide, has demonstrated the synthesis of N-phenethyl substituted analogues with various functionalities on the phenethyl ring. nih.gov

N-SubstituentResulting Compound Class/ExampleReference
BenzylN-benzyl-2-(2-aroylaryloxy)acetamides researchgate.net
PhenylN-phenyl-2-(2-aroylaryloxy)acetamides researchgate.net
4-(2-diethylaminoethoxy)phenylN-(4-(2-diethylaminoethoxy)phenyl)-2-(2-aroylaryloxy)acetamides researchgate.net
4-hydroxyphenethyl(S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)propanamide nih.gov
Heterocyclic residues (e.g., morpholine)2-/2-amino-3-benzoyl-phenyl/-acetamide derivatives google.com

Rational Design of Derivatives for Specific Chemical Interactions

The rational design of this compound derivatives involves making strategic structural modifications to achieve specific chemical or biological outcomes. This approach relies on understanding the structure-activity relationships (SAR) that govern how the molecule interacts with its environment or a specific target.

One example of rational design is the modification of the core structure to study intramolecular hydrogen bonding. In a study of related N-(2-benzoylphenyl) oxalyl derivatives, the acetamide and oxalamate groups were chosen specifically to investigate the formation and energetics of two- and three-center hydrogen bonds. mdpi.com The introduction of the benzoyl group created steric hindrance that prevented the formation of a simple two-center intramolecular hydrogen bond in N-(2-benzoylphenyl)acetamide, illustrating how specific functional groups can be used to probe detailed chemical phenomena. mdpi.com

In the context of biological targets, derivatives of the related scaffold (S)-2-(3-benzoylphenyl)propanamide were rationally designed as inhibitors of the Gli1-mediated transcription pathway. nih.gov By systematically modifying the N-substituent and the benzoyl moiety (e.g., reduction to a hydroxyl group), researchers were able to establish clear SAR and identify analogues with enhanced potency and selectivity. nih.gov

Solid-Phase Synthesis Techniques for Benzoylphenylacetamide Libraries

Solid-phase synthesis is a powerful technique for the high-throughput generation of compound libraries, which are essential for screening and drug discovery. While specific literature on the solid-phase synthesis of this compound libraries is not prevalent, the techniques are well-established for structurally related scaffolds like benzamides and benzylamines. nih.govnih.gov

These methods typically involve anchoring a suitable building block to a solid support (resin). For a benzoylphenylacetamide library, this could involve attaching a benzoylphenylacetic acid precursor to the resin. Subsequently, a diverse range of amines can be introduced in a parallel fashion to create a library of N-substituted amides. The final products are then cleaved from the resin and purified. This approach allows for the rapid and efficient creation of a large number of derivatives from a common intermediate. nih.govnih.gov The construction of libraries based on piperazine (B1678402) and benzamidine (B55565) scaffolds using these solid-phase techniques has been successfully demonstrated, yielding compounds in good yield and high purity. nih.govdiva-portal.org

Exploration of Biological Interactions and Target Identification Mechanistic and in Vitro Focus

Investigation of Enzyme Inhibition Mechanisms (e.g., Amidase Substrate Specificity)

The core structure of 2-(3-Benzoylphenyl)acetamide is related to known enzyme substrates, prompting investigations into its interactions with hydrolytic enzymes like amidases. Amidases (acylamide amidohydrolases) are enzymes that catalyze the hydrolysis of amides to their corresponding carboxylic acids and ammonia (B1221849), often with high stereo- and regioselectivity. nih.gov

Research has focused on the closely related compound, 2-(3-benzoylphenyl)propionamide (ketoprofen amide), which serves as a model for understanding the enzymatic hydrolysis of this class of molecules. An enantioselective amidase purified from Rhodococcus erythropolis MP50 has been shown to effectively hydrolyze racemic ketoprofen (B1673614) amide. asm.orgnih.gov The enzyme demonstrates a high degree of enantioselectivity, converting the racemic amide to the corresponding S-acid with an enantiomeric excess of over 99% at nearly 50% conversion. asm.orgnih.gov This indicates that the enzyme preferentially binds and acts upon one enantiomer, a mechanism crucial for the production of optically active compounds. nih.gov

The substrate specificity of this amidase was explored, revealing its activity on various α-substituted arylacetamides. The enzyme exhibits a low apparent Michaelis constant (Km) for ketoprofen amide (0.067 mM), suggesting a high affinity for this substrate. asm.org

SubstrateRelative Activity (%)Apparent Km (mM)
Phenylacetamide1000.069
Ketoprofen amide 121 0.067
Naproxen amide194-
2-Phenylpropionamide100-
Tryptophanamide52-
Phenylalaninamide39-

Data derived from studies on purified amidase from Rhodococcus erythropolis MP50. asm.org

This enantioselective hydrolysis mechanism is a key area of research, leveraging the enzyme's specificity for potential biocatalytic applications. nih.gov

Ligand-Target Binding Studies in Model Systems (e.g., receptor interaction as research probes)

While this compound itself is not extensively documented as a research probe, its benzophenone (B1666685) core is a well-established photoactive group used in designing photoaffinity labels. nih.gov These specialized molecular tools are used to identify and characterize ligand-binding sites within biological targets like G protein-coupled receptors. nih.gov The benzophenone moiety, upon photoactivation, forms a covalent bond with nearby amino acid residues in the binding pocket, allowing researchers to map the precise points of interaction. nih.gov

In silico molecular docking studies, a form of model system, have been employed to predict the binding interactions of derivatives of 2-(3-benzoylphenyl)propanoic acid with various protein targets. researchgate.net For instance, a propanohydroxamic acid derivative was evaluated against several macromolecular targets. The docking studies predicted Galectin-3 as the most favorable target, followed by inducible nitric oxide synthase (iNOS), while cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) were less favorable. researchgate.net Such computational models are instrumental in prioritizing targets and understanding the molecular basis for a compound's potential biological activity before advancing to more complex biological assays. researchgate.net

Biochemical Pathway Modulation for Fundamental Biological Research

Derivatives of the 2-(3-benzoylphenyl) scaffold have been synthesized and studied as modulators of critical biochemical signaling pathways implicated in disease. A notable example is the investigation of 2-(3-benzoylphenyl)propanamide derivatives as inhibitors of the Sonic hedgehog (Shh)-Gli signaling pathway. nih.gov This pathway is fundamental during embryonic development and its aberrant activation in adults is linked to the formation of various cancers. nih.gov

Specifically, research has focused on the Gli1 transcription factor, a key effector of the pathway. A library of compounds based on the 2-(3-benzoylphenyl)propanamide structure was created to identify inhibitors of Gli1-mediated transcription. nih.gov These compounds serve as chemical tools to probe the function of the Shh-Gli pathway and explore its role in cancer cell viability. The ability of these molecules to selectively interfere with a specific component of a signaling cascade makes them valuable for fundamental research into cancer biology and for identifying potential therapeutic intervention points. nih.gov

Structure-Activity Relationship (SAR) Studies for Defined Biochemical Endpoints

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of biologically active compounds. For derivatives of this compound and its analogs, SAR studies have been conducted to define the chemical modifications that enhance their interaction with specific biological targets.

In the context of inhibiting Gli1-mediated transcription, a focused library of 2-(3-benzoylphenyl)propanamide derivatives was synthesized to elucidate the SAR for this biochemical endpoint. nih.gov Modifications were made to the amide portion of the molecule, and the resulting compounds were tested for their inhibitory concentration (IC₅₀) in a cell-based Gli1 transcription assay.

The study revealed that the nature of the substituent on the amide nitrogen significantly influences activity. For example, replacing a hydroxyl group on the phenethyl moiety with a methoxy (B1213986) group often altered the inhibitory potency. This systematic modification and testing allow for the mapping of the chemical space required for effective inhibition. nih.gov

Compound NameStructure Modification (R group on amide)Gli1 Transcription Inhibition IC₅₀ (µM)
(S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)propanamide4-hydroxyphenethyl> 25
(S)-2-(3-Benzoylphenyl)-N-(4-methoxyphenethyl)propanamide4-methoxyphenethyl16.8
(S)-2-(3-Benzoylphenyl)-N-(2-hydroxyphenethyl)propanamide2-hydroxyphenethyl9.4
(S)-2-(3-Benzoylphenyl)-N-(2-methoxyphenethyl)propanamide2-methoxyphenethyl10.9

Data derived from SAR studies on inhibitors of Gli1-mediated transcription. nih.gov

These SAR studies are fundamental in medicinal chemistry, providing a rational basis for the design of more potent and selective molecules that can modulate specific biological processes. mdpi.comnih.gov

Chemical Stability and Degradation Pathways

Photolytic Degradation under Various Light Conditions

Upon absorption of UV light, the benzophenone (B1666685) moiety can be excited to a singlet state, followed by efficient intersystem crossing to a more stable triplet state. This triplet-state benzophenone is a high-energy diradical species that can initiate several degradation pathways:

Photoreduction: In the presence of a hydrogen-donating solvent or substrate, the excited benzophenone can abstract a hydrogen atom, leading to the formation of a ketyl radical. This can subsequently lead to the formation of pinacol-type products or other reduction derivatives.

Energy Transfer: As a photosensitizer, it can transfer its triplet energy to other molecules, including molecular oxygen, to generate highly reactive singlet oxygen (¹O₂). Singlet oxygen can then oxidize other parts of the molecule or surrounding chemical species.

While direct experimental data for 2-(3-Benzoylphenyl)acetamide is absent, a study on a structural analogue, N-(2-benzoyl-4-methylphenyl)acetamide, indicates that the compound is susceptible to UV-induced degradation of the acetamide (B32628) group, necessitating storage in light-protected (amber) containers. This suggests that photolytic stress is a significant factor in the stability of this class of compounds.

Thermal Stability and Decomposition Processes

The thermal stability of this compound is moderate. No specific decomposition temperature is reported in the available literature, but physical property data indicates a melting point of 117-118 °C. Typically, thermal decomposition would be expected to occur at temperatures significantly above the melting point. For many organic solids, the absence of significant mass loss up to the melting point in thermogravimetric analysis (TGA) indicates good thermal stability in that range.

In the absence of specific data, general principles suggest that at high temperatures (likely several hundred degrees Celsius), the molecule would undergo fragmentation, potentially through cleavage of the amide bond or breakdown of the aromatic rings, leading to the formation of gaseous products like carbon oxides (CO, CO₂) and nitrogen oxides (NOx). A safety data sheet for the related compound Nepafenac (B1678188) indicates it is "Stable under proper conditions" but provides no specific decomposition temperature. tcichemicals.com

PropertyValueSource
Melting Point 117 - 118 °CGuidechem
Boiling Point 479.5 °C at 760 mmHgGuidechem
Flash Point 243.8 °CGuidechem
Decomposition Temperature No data available-

Hydrolytic Stability Across pH Ranges and Identification of Hydrolysis Products

No experimental studies detailing the hydrolytic stability and degradation kinetics of this compound across various pH ranges have been identified. However, the acetamide functional group is known to be susceptible to hydrolysis under both acidic and basic conditions. The reaction is typically slow at neutral pH but is significantly accelerated by the presence of acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. The proposed degradation pathway would yield 3-benzoylphenylacetic acid and an ammonium (B1175870) salt.

Reaction: C₆H₅COC₆H₄CH₂CONH₂ + H₃O⁺ → C₆H₅COC₆H₄CH₂COOH + NH₄⁺

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This is generally considered an irreversible process as the carboxylate salt formed is resonance-stabilized and deactivates towards further reaction. The products of base-catalyzed hydrolysis would be a salt of 3-benzoylphenylacetic acid and ammonia (B1221849).

Reaction: C₆H₅COC₆H₄CH₂CONH₂ + OH⁻ → C₆H₅COC₆H₄CH₂COO⁻ + NH₃

Studies on other amide-containing drug molecules confirm that they are generally more stable in neutral solutions (pH ≈ 7) and show increased degradation at acidic and alkaline pH values.

Oxidative Degradation Mechanisms and Characterization of Oxidative Byproducts

Specific studies on the oxidative degradation of this compound are not available in the reviewed literature. The molecule possesses sites that could be susceptible to oxidation. The benzophenone moiety itself is relatively stable against oxidation. However, the benzylic methylene (B1212753) group (-CH₂-) positioned between the phenyl ring and the amide carbonyl is a potential site for oxidative attack.

Potential oxidative degradation could be initiated by strong oxidizing agents or by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) or singlet oxygen (¹O₂), the latter of which could be generated by the compound itself via photosensitization as discussed in section 8.1. Oxidation at the benzylic position could potentially lead to the formation of a hydroxylated intermediate, which might be further oxidized to a ketone.

A safety data sheet for the related compound Nepafenac notes that it is incompatible with oxidizing agents. tcichemicals.com This suggests that compounds in this chemical class may be susceptible to oxidative degradation. However, without experimental data, the specific byproducts of this compound remain theoretical.

Influence of Environmental Factors on Long-Term Chemical Stability

Based on the chemical structure of this compound, its long-term stability is expected to be influenced by several key environmental factors:

Light Exposure: As detailed in section 8.1, the benzophenone moiety makes the compound susceptible to photolytic degradation. Long-term storage should be in darkness or in UV-protective containers to prevent photodegradation and the formation of related impurities.

pH of Aqueous Environments: As discussed in section 8.3, the amide bond is prone to hydrolysis outside of a neutral pH range. Contact with acidic or alkaline media over extended periods could lead to significant hydrolytic degradation into 3-benzoylphenylacetic acid and ammonia/ammonium salts.

Temperature: While the compound appears thermally stable at ambient temperatures, elevated temperatures would accelerate both hydrolytic and potentially oxidative degradation processes, in addition to causing eventual thermal decomposition.

Oxygen and Oxidizing Agents: The presence of atmospheric oxygen, especially in combination with light (promoting photosensitized oxidation) or other oxidizing agents, could lead to the formation of oxidative byproducts over time.

Applications in Chemical Sciences Excluding Clinical/human Use

Role as a Key Intermediate in Complex Organic Synthesis

The utility of a chemical compound as an intermediate is determined by its ability to serve as a building block for the construction of more complex molecular architectures. While the broader class of benzoylphenyl acetamides and their derivatives are recognized as valuable precursors in the synthesis of pharmaceuticals and other functional molecules, specific documented examples of 2-(3-benzoylphenyl)acetamide serving as a key intermediate are not extensively reported in the scientific literature.

However, the synthesis of its structural isomer, Nepafenac (B1678188), which is 2-(2-amino-3-benzoylphenyl)acetamide, highlights the importance of the benzoylphenyl acetamide (B32628) scaffold. The synthesis of Nepafenac often proceeds through a key intermediate, 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide, which is subsequently reduced. google.comgoogleapis.com This multi-step process, which involves creating the core structure and then modifying the side chain, underscores the synthetic value of these types of molecules. google.com For instance, one patented method involves the reaction of 2-aminobenzophenone (B122507) with 2-(methylthio)acetamide (B153749) in the presence of sulfuryl chloride to generate the thio-intermediate, which is then reduced with a catalyst like Raney nickel to yield the final product. google.comgoogleapis.com

The reactivity of the functional groups in this compound—the aromatic rings, the ketone, and the amide—suggests its potential for a variety of organic transformations, even if specific industrial-scale applications as an intermediate are not prominently documented.

Utilization as a Ligand in Coordination Chemistry and Catalysis

A ligand in coordination chemistry is an ion or molecule that binds to a central metal atom to form a coordination complex. The this compound molecule possesses potential donor atoms—specifically the oxygen atoms of the benzoyl and acetamide groups and the nitrogen atom of the amide group—making it a candidate for acting as a ligand.

Research into the coordination chemistry of this structural family has primarily focused on related compounds. For example, the corresponding carboxylic acid, 2-(3-benzoylphenyl)propanoic acid (Ketoprofen), readily forms complexes with various metal(II) ions, where the carboxylate group coordinates to the metal center. bioline.org.br Similarly, derivatives such as N-(2-benzoylphenyl)acetamides have been successfully used to create pentadentate ligands that form stable complexes with metals like nickel(II) and palladium(II). rsc.org The formation of these complexes is crucial for their application in homogeneous catalysis. acs.org

While direct studies featuring this compound as a ligand are sparse, the documented behavior of its close relatives suggests its potential utility in this field. The specific geometry and electronic properties imparted by the meta-substitution of the benzoyl group would likely result in unique coordination properties compared to its ortho- and para-isomers, representing an area for further investigation.

Development as a Molecular Probe for Spectroscopic Studies

The conformation and intramolecular interactions of flexible molecules like this compound are of fundamental interest and can be investigated using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR). Studies on its structural isomer, N-(2-benzoylphenyl)acetamide, provide significant insight into the types of analyses that can be applied.

In N-(2-benzoylphenyl)acetamide, the steric hindrance from the ortho-benzoyl group prevents the formation of a standard two-center intramolecular hydrogen bond between the amide N-H and the ketone oxygen. researchgate.netmdpi.com This has been established through detailed NMR studies and X-ray diffraction analysis. researchgate.netmdpi.com Instead, the molecule adopts conformations stabilized by weaker intermolecular interactions. Computational studies using Density Functional Theory (DFT) have been employed to explore the stable conformers of N-(2-benzoylphenyl)acetamide, revealing that its geometry is influenced by factors like weak intramolecular C-H/π hydrogen bonds. researchgate.net

These detailed spectroscopic and computational analyses on a closely related isomer demonstrate a framework for studying this compound. Such studies are crucial for understanding how the molecule behaves in solution, which can inform its use in more complex systems. The compound's inherent spectroscopic properties, which can be analyzed by methods like NMR, IR, and mass spectrometry, are fundamental to its characterization. ontosight.ai

Spectroscopic MethodInformation GainedRelevance to this compound
Nuclear Magnetic Resonance (NMR)Provides detailed information on molecular structure, conformation in solution, and intramolecular interactions (e.g., hydrogen bonding).Used to study rotational barriers and conformational preferences of related isomers. researchgate.net
X-Ray DiffractionDetermines the precise molecular structure and packing in the solid state.Revealed the lack of intramolecular H-bonds in the ortho-isomer due to steric effects. researchgate.net
Infrared (IR) SpectroscopyIdentifies functional groups (e.g., C=O, N-H) and can provide evidence of hydrogen bonding through shifts in vibrational frequencies.Standard method for confirming the presence of key functional groups. ontosight.ai
Mass Spectrometry (MS)Determines the molecular weight and fragmentation pattern, confirming the compound's identity.Essential for the basic analysis and purity assessment of the compound. ontosight.ai

Integration into Advanced Materials and Polymer Science

The functional groups within this compound make it a theoretical candidate for applications in materials science and polymer chemistry. The aromatic rings can participate in π–π stacking interactions, while the amide group can form hydrogen bonds, potentially influencing the properties of a material. Furthermore, the benzoyl group offers a site for photochemical reactions, a property often exploited in polymer cross-linking.

While specific research on the integration of this compound into polymers is not widely published, studies on its isomers are indicative of its potential. For example, N-(4-benzoylphenyl)acetamide is noted for its use in the production of polymers and dyes. Compounds with similar structures are often explored as additives in polymer formulations to enhance properties such as thermal stability or mechanical strength. ontosight.aiontosight.ai The unique combination of a rigid benzophenone (B1666685) unit and a hydrogen-bonding acetamide group could be used to design polymers with specific thermal or optical characteristics. However, without direct experimental data, its role in this field remains speculative.

Substrate in Biocatalytic Transformations and Enzymatic Studies

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity. The amide bond in this compound makes it a potential substrate for amidase (or acylase) enzymes. These enzymes can hydrolyze the amide to its corresponding carboxylic acid, 2-(3-benzoylphenyl)acetic acid.

Research has demonstrated the effectiveness of this approach on a very close homologue, 2-(3-benzoylphenyl)propionamide (the amide of Ketoprofen). An enantioselective amidase from the bacterium Rhodococcus erythropolis has been shown to hydrolyze racemic 2-(3-benzoylphenyl)propionamide to produce the corresponding (S)-acid with a high enantiomeric excess (>99%) at approximately 50% conversion. asm.org This process is highly valuable as it allows for the kinetic resolution of a racemic mixture to obtain an enantiomerically pure acid. Furthermore, the amidase also displayed acyl-transferase activity, capable of producing optically active hydroxamic acids from the racemic amide. asm.orggoogle.com

The successful enzymatic resolution of the propionamide (B166681) derivative strongly suggests that this compound could be a viable substrate for similar biocatalytic transformations. The ability of enzymes to selectively process one enantiomer of a racemic amide is a powerful tool in asymmetric synthesis.

Enzyme/OrganismSubstrate StudiedTransformationKey FindingReference
Amidase from Rhodococcus erythropolis MP502-(3'-benzoylphenyl)propionamide (Ketoprofen amide)Enantioselective hydrolysisConverted the racemic amide to the corresponding S-acid with >99% enantiomeric excess. asm.org
Acyltransferase from Rhodococcus erythropolis MP502-(3'-benzoylphenyl)propionamide (Ketoprofen amide)Enantioselective acyl-transferUsed to produce optically active hydroxamic acids from the racemic amide. asm.orggoogle.com
Ruthenium-based catalyst2-(3-benzoylphenyl)propionitrileCatalytic hydrationA chemical catalysis route to synthesize ketoprofenamide, the substrate for the enzymatic reaction. core.ac.uk

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards environmentally benign processes has spurred research into greener synthetic routes for complex molecules. epitomejournals.com For acetamide (B32628) derivatives, this involves replacing hazardous reagents and solvents with more sustainable alternatives. epitomejournals.comindianchemicalsociety.com Traditional syntheses often rely on chlorinated solvents and toxic reagents, leading to significant environmental concerns. epitomejournals.com Green chemistry principles, such as the use of renewable catalysts like zeolites and clays, and the replacement of toxic solvents with greener alternatives like water or supercritical fluids, are being actively explored. epitomejournals.comindianchemicalsociety.com

For instance, the synthesis of related acetanilides has been made greener by using ethanol (B145695) as a solvent and employing ceric ammonium (B1175870) nitrate (B79036) at room temperature, eliminating the need for harsh conditions and toxic substances. epitomejournals.com Another green approach involves solid-state reactions, where reactants are mixed and heated without a solvent, significantly reducing waste. epitomejournals.com Future research will likely focus on developing one-pot syntheses and utilizing catalytic reagents to improve atom economy and reduce waste generation in the production of 2-(3-benzoylphenyl)acetamide and its analogues. indianchemicalsociety.com

Application of Advanced Computational Algorithms for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.net For this compound, advanced computational methods, including Density Functional Theory (DFT), are being used to predict molecular structure, properties, and reactivity. researchgate.net These theoretical studies provide valuable insights into the conformational behavior of acetamide derivatives, which is crucial for understanding their biological activity. researchgate.netresearchgate.net

Recent studies on N-(2-benzoylphenyl) oxalyl derivatives, which are structurally similar to this compound, have utilized DFT to investigate three-centered intramolecular hydrogen bonding. researchgate.net Such computational models can predict how these molecules will interact with biological targets. researchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, are being developed for benzophenone (B1666685) derivatives to predict their therapeutic potential. scielo.br These predictive models can accelerate the discovery of new drug candidates by identifying the most promising compounds for synthesis and testing. scielo.br

Table 1: Computational Methods in the Study of Benzoylphenyl Acetamide Derivatives

Computational TechniqueApplicationKey InsightsReference
Density Functional Theory (DFT)Molecular structure and property predictionElucidation of intramolecular hydrogen bonding and conformational preferences. researchgate.net
Molecular Modeling (MM2)Structure elucidationAiding in the confirmation of complex molecular structures. researchgate.net
QSARPredicting biological activityForecasting the antileishmanial activity of benzophenone derivatives. scielo.br

Discovery of Novel Reactivity Patterns and Chemical Transformations

Understanding the reactivity of this compound is fundamental to unlocking its full potential in synthetic chemistry. This compound and its analogues can undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions. For example, the benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride, or oxidized to a carboxylic acid. vulcanchem.com The amide group can also participate in various coupling reactions.

The presence of different functional groups allows for selective modifications of the molecule. For example, in related compounds, the methylthio group can be replaced through nucleophilic substitution. Researchers are continuously exploring new reagents and conditions to discover novel reactivity patterns. These investigations could lead to the development of new synthetic methodologies and the creation of a diverse library of derivatives with unique properties.

Design and Synthesis of Next-Generation Analogues for Mechanistic Investigations

The design and synthesis of novel analogues of this compound are crucial for conducting detailed mechanistic studies and for developing compounds with improved properties. nih.gov By systematically modifying the structure of the parent compound, researchers can probe the structure-activity relationships and identify the key pharmacophores responsible for its biological effects. nih.gov

For example, the synthesis of analogues with different substituents on the phenyl rings can provide insights into how electronic and steric factors influence activity. nih.gov The synthesis of norendoxifen (B10796928) analogues, which share a similar benzophenone core, has demonstrated that small structural changes can significantly impact biological activity, including inhibitory potency against specific enzymes. nih.gov These studies often involve multi-step synthetic sequences, including reactions like McMurry cross-coupling and subsequent functional group manipulations. nih.gov Such synthetic efforts are essential for developing compounds with enhanced efficacy and selectivity.

High-Throughput Screening for Chemical Probe Discovery in Chemical Biology

High-throughput screening (HTS) is a powerful technology for identifying new chemical probes and drug leads from large compound libraries. wikipedia.org HTS assays can be used to rapidly test thousands of compounds for their ability to modulate a specific biological target or pathway. researchgate.net In the context of this compound and its derivatives, HTS can be employed to discover compounds with novel biological activities. ub.edu

For instance, a pharmacochaperone-based HTS assay has been developed to identify small molecules that can rescue the function of misfolded proteins, a strategy that could be applied to orphan receptors. nih.gov This approach allows for the discovery of ligands without prior knowledge of the receptor's pharmacology. nih.gov The integration of HTS with combinatorial synthesis can further accelerate the discovery process by rapidly generating and screening large libraries of diverse compounds. ub.edu The results from HTS campaigns can provide valuable starting points for the development of new therapeutic agents and research tools.

Q & A

Advanced Research Question

  • Anthelmintic assays :
    • Use adult Indian earthworms (Pheretima posthuma) to measure paralysis and death times. Compounds are tested at 50–100 mg/mL in DMSO/phosphate buffer, with albendazole as a positive control .
  • Antioxidant evaluation :
    • DPPH radical scavenging : Measure reduction of DPPH absorbance at 517 nm after incubating derivatives (10–100 µM) for 30 minutes .
    • FRAP assay : Quantify Fe³⁺ to Fe²⁺ reduction using a ferric-tripyridyltriazine complex .

How can researchers address discrepancies in metabolite quantification across studies involving this compound?

Advanced Research Question
Discrepancies may arise from:

  • Chromatographic conditions : Optimize mobile phase pH and gradient to separate co-eluting metabolites.
  • Calibration standards : Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS/MS .
  • Cross-validation : Compare data across multiple detection methods (e.g., UV, fluorescence) to confirm quantitative accuracy .

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